2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by the presence of four 1H-1,2,4-triazol-1-yl groups attached to a cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1-4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexa-2,5-diene-1,4-dione with 1H-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters are carefully controlled to minimize impurities and maximize efficiency. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: The triazole groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized triazole compounds .
Scientific Research Applications
2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets. The triazole groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and biological activity. In medicinal applications, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole.
Tetrazole Compounds: Examples include 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine.
Uniqueness
2,3,5,6-Tetra(1H-1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione is unique due to its multiple triazole groups attached to a cyclohexa-dione core, providing a versatile scaffold for further functionalization and applications in various fields .
Properties
Molecular Formula |
C14H8N12O2 |
---|---|
Molecular Weight |
376.29 g/mol |
IUPAC Name |
2,3,5,6-tetrakis(1,2,4-triazol-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H8N12O2/c27-13-9(23-5-15-1-19-23)10(24-6-16-2-20-24)14(28)12(26-8-18-4-22-26)11(13)25-7-17-3-21-25/h1-8H |
InChI Key |
BGNIXBGKOCWKMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C=N1)C2=C(C(=O)C(=C(C2=O)N3C=NC=N3)N4C=NC=N4)N5C=NC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.